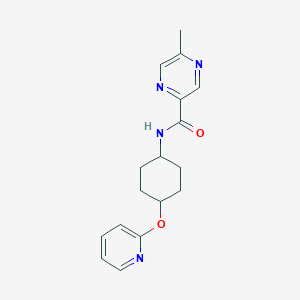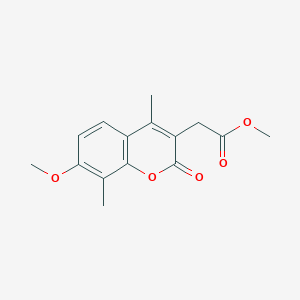
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the formation of intermediates. In the case of the compounds discussed in the provided papers, we see examples of such multi-step syntheses. Paper details the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involves the creation of a thiazol-2-yl scaffold attached to a benzenesulfonamide moiety. The structure-activity relationship (SAR) is explored to optimize the inhibitory activity, resulting in compounds with nanomolar potency.
Similarly, paper describes the synthesis of a series of 2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine)phenyl benzenesulfonates. The process begins with 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones reacting with 2-benzenesulfonyloxybenzaldehyde to form the desired compounds. Further modification leads to the creation of N-acetyl derivatives and morpholine-4-yl-methyl derivatives. The structural confirmation of these compounds is achieved through various spectroscopic methods, including infrared, 1H-NMR, 13C-NMR, MS, and UV spectral data.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity and interaction with biological targets. In the context of the compounds synthesized in paper , the presence of the phenylthiazol moiety is significant for the inhibitory activity against kynurenine 3-hydroxylase. The precise arrangement of substituents around the thiazol ring, as well as the electronic properties imparted by groups like nitro or trifluoromethyl, play a role in the binding affinity to the enzyme.
For the compounds in paper , the azomethine linkage (a carbon-nitrogen double bond) between the triazolone ring and the phenyl benzenesulfonate is a key feature. This linkage can influence the electronic distribution across the molecule, potentially affecting its antioxidant and antimicrobial activities. The incorporation of morpholine and N-acetyl groups further modifies the molecular structure, potentially altering the compounds' solubility, stability, and biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds in both papers are examples of how functional groups can be strategically combined to achieve desired properties. In paper , the synthesis likely involves the formation of the thiazol ring followed by sulfonamide coupling. The nitro and amino groups introduced in the synthesis play a critical role in the final activity of the inhibitors.
In paper , the formation of azomethine linkages is a key reaction step. Azomethines, or Schiff bases, are formed through the condensation of primary amines with aldehydes or ketones. This reaction is often used to create a diverse array of compounds with varying biological activities. The subsequent reactions with formaldehyde and morpholine to create the morpholine-4-yl-methyl derivatives are examples of how additional functional groups can be introduced to modify the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. The compounds described in paper have been optimized for high-affinity inhibition of kynurenine 3-hydroxylase, suggesting that their physical properties are suitable for interaction with the enzyme's active site. The presence of electron-withdrawing or electron-donating groups can affect the compound's pKa, which in turn can influence its solubility and ability to cross biological membranes.
The compounds in paper were tested for their antioxidant and antimicrobial activities, which are directly related to their chemical properties. The iron-binding antioxidant activity suggests that these compounds can chelate metal ions, which is a property often associated with antioxidant activity. The antimicrobial activity assessed through the agar well diffusion method indicates that these compounds can interact with bacterial cells, which may be related to their ability to penetrate cell walls or disrupt essential biochemical pathways.
Wissenschaftliche Forschungsanwendungen
Anti-Helicobacter Pylori Agents
A study highlighted the synthesis of compounds displaying potent activities against the gastric pathogen Helicobacter pylori. A prototype from these series demonstrated significant in vitro microbiological properties, showcasing low minimal inhibition concentrations (MIC) against different clinically relevant H. pylori strains, including those resistant to common treatments. This prototype also exhibited a minimal rate of resistance development, indicating its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Synthesis of α-N-Benzotriazolyl Ketones
Research on benzotriazole derivatives, including 1-(Benzotriazol-1-yl)propan-2-one and its phenyl analogues, focused on gas-phase thermolysis to produce aniline and indoles. This study offers insights into the kinetics and mechanism of their gas-phase pyrolysis, providing a foundation for synthesizing complex organic structures with potential applications in materials science and pharmaceuticals (Dib et al., 2004).
Asymmetric Reduction of Prochiral Ketones
Another study employed fungal strains for the reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to their corresponding alcohols. This biotransformation process resulted in products with high enantiomeric purity, underlining the utility of biocatalysis in achieving stereoselective reductions. The high activity and selectivity demonstrated by the yeast strains suggest their potential for industrial applications in producing enantiomerically pure compounds (Borowiecki et al., 2014).
Click Chemistry in Synthesizing Triazole Derivatives
Research on click chemistry led to the synthesis of triazole derivatives with potential cytotoxic activities. This method's simplicity and efficiency in synthesizing structurally complex molecules underscore its significance in developing new therapeutic agents. Such compounds were evaluated for brine shrimp cytotoxicity, indicating their potential as bioactive molecules (Ahmed et al., 2016).
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-11-7-9-13(10-8-11)16(19)12(2)21-17-18-14-5-3-4-6-15(14)20-17/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOJYUGZADFLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)SC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)


![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)